Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

Lipophilicity ADME Synthetic workup

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (CAS 51656-91-8) is a spirocyclic α,β-unsaturated ester featuring a 1,4-dioxaspiro[4.5]decane core and an exocyclic ethyl acrylate moiety. The compound serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a key building block in the synthesis of indoleamine-2,3-dioxygenase (IDO1) inhibitors for cancer immunotherapy.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 51656-91-8
Cat. No. B1630256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
CAS51656-91-8
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CCC2(CC1)OCCO2
InChIInChI=1S/C12H18O4/c1-2-14-11(13)9-10-3-5-12(6-4-10)15-7-8-16-12/h9H,2-8H2,1H3
InChIKeyUIWISFUVNHCOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (CAS 51656-91-8): Sourcing & Differentiation Guide for Spirocyclic α,β-Unsaturated Ester Building Blocks


Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (CAS 51656-91-8) is a spirocyclic α,β-unsaturated ester featuring a 1,4-dioxaspiro[4.5]decane core and an exocyclic ethyl acrylate moiety [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a key building block in the synthesis of indoleamine-2,3-dioxygenase (IDO1) inhibitors for cancer immunotherapy [2]. Its conjugated double bond enables downstream transformations such as catalytic hydrogenation to the saturated ester, conjugate addition, and hydrolysis to the corresponding carboxylic acid, making it a strategic entry point for spirocycle-containing drug candidates .

Why In-Class Spirocyclic Acetate Analogs Cannot Simply Replace Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate


Superficially similar spirocyclic acetate analogs—such as the methyl ester (CAS 172270-85-8), the free carboxylic acid (CAS 218772-90-8), or the saturated ethyl ester (CAS 62141-26-8)—differ fundamentally in their physicochemical properties and chemical reactivity. The ethyl ester possesses an XLogP3 of 1.0, distinctly higher than the methyl ester's 0.7 [1][2], directly impacting lipophilicity, membrane permeability, and chromatographic behavior in both synthesis and biological assays. Crucially, the α,β-unsaturated enoate system enables conjugate addition chemistry and catalytic hydrogenation that is impossible with the saturated analog, while the ethyl ester offers superior stability and organic-phase extractability compared to the free acid form during multi-step synthetic sequences . These differences are not interchangeable in established synthetic routes targeting specific pharmacophores.

Quantitative Differentiation Evidence: Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate vs. Closest Analogs


Higher Lipophilicity (XLogP3) Drives Superior Organic-Phase Extractability vs. Methyl Ester

The ethyl ester exhibits a computed XLogP3 of 1.0, compared to 0.7 for the methyl ester analog (CAS 172270-85-8) [1][2]. This 0.3 log unit difference reflects a roughly 2-fold higher octanol-water partition coefficient, translating into more efficient extraction into organic solvents (e.g., ethyl acetate) during aqueous workup and potentially enhanced passive membrane permeability in cell-based assays [3].

Lipophilicity ADME Synthetic workup

Higher Rotatable Bond Count Provides Greater Conformational Flexibility for Binding Site Adaptation

The ethyl ester contains 3 rotatable bonds (C–O–C–C ester chain) vs. 2 rotatable bonds for the methyl ester [1][2]. This additional degree of rotational freedom increases the conformational space accessible to the ester side chain, which can be critical for optimizing interactions with protein binding pockets during lead optimization. The topological polar surface area (TPSA) of 44.8 Ų for the ethyl ester [3] vs. a predicted ~44 Ų for the methyl ester indicates similar polarity, meaning the additional flexibility comes without a significant polarity penalty.

Conformational flexibility Drug design Structure-activity relationship

Validated Synthetic Yield in IDO1 Inhibitor Patents Exceeds 88% Under Mild Conditions

In the patent synthesis of IDO1 inhibitors (US20210047290A1), the Horner-Wadsworth-Emmons reaction of 1,4-dioxaspiro[4.5]decan-8-one with triethyl phosphonoacetate at room temperature yielded ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate in 88% isolated yield after column chromatography [1]. An alternative protocol using NaH in THF at low temperature achieved 91% yield . By comparison, synthetic yields for the methyl ester analog via similar Wittig-type olefination are reported in the range of 75-85% under comparable conditions , reflecting the inherently lower electrophilicity of the methyl(triphenylphosphoranylidene)acetate ylide and less favorable crystallization properties of the methyl ester product.

Synthetic efficiency IDO1 inhibitor Process chemistry

Demonstrated Downstream Utility as Key Intermediate in IDO1 Inhibitor Patent Route

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is explicitly employed as a critical intermediate in the synthesis of spirocyclic IDO1 inhibitors described in patent US20210047290A1 [1]. The conjugated double bond serves as a functional handle for subsequent cyclopropanation to construct the spiro[2.5]octane core, a structural motif that cannot be accessed from the saturated ethyl ester (CAS 62141-26-8) without de novo functionalization. In contrast, the methyl ester analog (CAS 172270-85-8) is primarily associated with Bruton tyrosine kinase (BTK) inhibitor patents , representing a different therapeutic target class. The free carboxylic acid (CAS 218772-90-8) lacks the ester protecting group required for the cyclopropanation step, necessitating additional protection-deprotection sequences that reduce overall synthetic efficiency .

Immuno-oncology IDO1 inhibitor Synthetic intermediate

Optimal Procurement and Application Scenarios for Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate


Medicinal Chemistry: IDO1-Targeted Immunotherapy Lead Optimization

Procurement of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is indicated when synthetic programs require a spirocyclic α,β-unsaturated ester building block for constructing IDO1 inhibitor candidates. The compound's higher lipophilicity (XLogP3 = 1.0) and validated 88-91% synthetic yield under mild conditions [1] make it the preferred ester analog over the methyl ester for convergent synthetic strategies requiring efficient organic-phase extraction and subsequent cyclopropanation chemistry.

Process Chemistry: Scale-Up of Spirocyclic Intermediates for Preclinical Candidate Synthesis

The compound's liquid physical form at ambient temperature (as listed on Sigma-Aldrich) and its demonstrated scalability in patent protocols using commercially available 1,4-dioxaspiro[4.5]decan-8-one as starting material [1] support its use in multi-gram to kilogram-scale campaigns. The ethyl ester's boiling point of 327.8°C (predicted) permits high-vacuum distillation as an alternative purification method, offering process flexibility not available with the higher-boiling free acid (381.3°C predicted) .

Chemical Biology: Synthesis of Spirocycle-Containing Probe Molecules

For laboratories developing spirocyclic chemical probes, the ethyl ester's α,β-unsaturation provides a reactive handle for conjugate addition of nucleophiles (e.g., thiols, amines) to generate focused compound libraries. The 3 rotatable bonds in the ester side chain offer conformational sampling that can be exploited for SAR studies, while the TPSA of 44.8 Ų remains within favorable limits for cell permeability.

Analytical Reference Standard: Method Development for Spirocyclic Impurity Profiling

The compound's availability with 95% standard purity from multiple vendors (Bidepharm, AKSci, Aladdin) [1], along with published ¹H NMR data (400 MHz, CDCl₃) , supports its use as a reference standard for HPLC method development and impurity profiling in quality control laboratories handling spirocyclic drug substance synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.